molecular formula C14H21N3O4 B1453124 tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate CAS No. 1219827-82-3

tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

Cat. No.: B1453124
CAS No.: 1219827-82-3
M. Wt: 295.33 g/mol
InChI Key: DMQJLXRGKKILBX-UHFFFAOYSA-N
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Description

tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked via an ether bond to a 6-oxo-1,6-dihydropyridazine moiety. The tert-butyl carbamate group acts as a protective group, enhancing stability during synthetic processes .

Properties

IUPAC Name

tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(19)17-8-4-5-10(9-17)20-12-7-6-11(18)15-16-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJLXRGKKILBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyridazinone derivatives under specific conditions. One common method involves the use of tert-butyl piperidine-1-carboxylate and 6-oxo-1H-pyridazin-3-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Research indicates that derivatives of pyridazinones, including tert-butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate, exhibit significant biological activity. These compounds are being explored as potential inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses and various diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The inhibition of PDE4 leads to increased levels of cyclic AMP (cAMP), which can modulate inflammatory processes.

Anti-inflammatory Properties

The compound's ability to inhibit PDE4 suggests its application in treating inflammatory conditions. Studies have shown that PDE4 inhibitors can reduce the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby alleviating symptoms associated with chronic inflammatory diseases .

Neurological Research

There is emerging evidence that compounds similar to this compound may have neuroprotective effects. By modulating cAMP levels, these compounds could potentially influence neuronal signaling pathways involved in neurodegenerative diseases .

Anticancer Activity

Recent studies have suggested that pyridazine derivatives possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through pathways regulated by cAMP . This opens avenues for further research into the use of this compound in oncology.

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • PDE4 Inhibition Study :
    A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent inhibition of PDE4, leading to significant anti-inflammatory effects in animal models .
  • Neuroprotective Effects :
    Research conducted at a leading university explored the neuroprotective properties of pyridazine derivatives. The results indicated that these compounds could mitigate neuronal damage in models of neurodegeneration by enhancing cAMP signaling pathways .
  • Anticancer Research :
    A recent clinical trial investigated the anticancer effects of similar compounds on various cancer cell lines. The findings revealed that these compounds could induce apoptosis and inhibit tumor growth effectively .

Mechanism of Action

The mechanism of action of tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Compound Name Core Heterocycle Key Substituents Molecular Weight (M+H)+ Reference
tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate Piperidine, Dihydropyridazinone tert-Butyl carbamate, Ether-linked pyridazinone Not reported
(3R,4R)-tert-Butyl 4-methyl-3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate Piperidine, Imidazo-pyrrolo-pyrazine Tosyl group, Methyl substituent 510
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyrrolidine, Pyridine Iodo, Methoxy, tert-Butyl carbamate Not reported
N-(6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridin-3-yl)pivalamide Pyrrolidine, Pyridine Chloro, Pivalamide, tert-Butyldimethylsilyloxy Not reported

Key Observations :

  • Imidazo-pyrrolo-pyrazine derivatives (e.g., ) exhibit fused polycyclic systems, increasing molecular complexity and weight (510 vs. simpler pyridazinones).
  • Substitutions like iodine, methoxy, or tosyl groups in analogs influence electronic properties and reactivity. For example, tosyl groups act as protective or leaving groups in synthesis .

Physicochemical Properties

    Biological Activity

    tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate is a chemical compound with significant potential in medicinal chemistry. Its structure incorporates a piperidine ring and a pyridazinone moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    The molecular formula for this compound is C14H21N3O4, with a molecular weight of 295.33 g/mol. Its structural characteristics contribute to its biological activity, particularly in the modulation of enzyme activities and interaction with biological targets.

    PropertyValue
    Molecular FormulaC14H21N3O4
    Molecular Weight295.33 g/mol
    CAS Number1219828-16-6

    Anticancer Activity

    Recent studies have highlighted the potential anticancer properties of compounds containing the pyridazinone structure. For instance, derivatives similar to tert-butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

    Case Study : A derivative of pyridazinone was tested against A431 and Jurkat cell lines, demonstrating significant antiproliferative activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

    Phosphodiesterase Inhibition

    Compounds featuring the piperidine scaffold have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, which is beneficial in treating inflammatory diseases.

    Research Findings : Studies indicate that related compounds effectively suppress inflammatory responses in models of asthma and chronic obstructive pulmonary disease (COPD) by modulating cAMP levels through PDE4 inhibition .

    Antimicrobial Activity

    The biological activity profile also suggests potential antimicrobial properties. Compounds that share structural features with tert-butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine have been evaluated for their efficacy against bacterial strains. The presence of electron-withdrawing groups enhances their interaction with microbial targets.

    Example : A related compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating a potential application in developing new antibiotics .

    The mechanisms underlying the biological activities of tert-butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine involve:

    • Enzyme Inhibition : Targeting phosphodiesterases to increase cAMP levels.
    • Cell Cycle Modulation : Inducing apoptosis in cancer cells through various signaling pathways.
    • Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

    Q & A

    Basic Research Questions

    Q. What are the recommended characterization techniques for verifying the structural integrity of tert-butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm proton environments and carbon backbone. Peaks corresponding to the tert-butyl group (~1.4 ppm for 1^1H) and pyridazinone moiety (6-8 ppm for 1^1H) should be prominent .
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₂₁N₃O₄, theoretical 295.15 g/mol) via electrospray ionization (ESI) or MALDI-TOF .
    • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

    Q. How can researchers ensure the stability of this compound during storage and handling?

    • Methodological Answer :

    • Storage Conditions : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and strong oxidizing agents .
    • Handling Precautions : Use glove boxes or Schlenk lines for air-sensitive steps. Monitor for discoloration (e.g., yellowing indicates degradation) .

    Q. What synthetic routes are commonly employed to prepare this compound?

    • Methodological Answer :

    • Nucleophilic Substitution : React tert-butyl piperidine derivatives with activated pyridazinone intermediates (e.g., 6-chloro-1,6-dihydropyridazin-3-one) under basic conditions (K₂CO₃, DMF, 80°C) .
    • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis. Cleave with trifluoroacetic acid (TFA) in dichloromethane .

    Advanced Research Questions

    Q. How can computational methods optimize reaction conditions for synthesizing this compound?

    • Methodological Answer :

    • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitution reactions .
    • Reaction Simulation Software : Tools like Gaussian or ORCA can simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
    • High-Throughput Screening : Combine automated liquid handling with machine learning to identify optimal catalysts (e.g., DMAP or triethylamine) .

    Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

    • Methodological Answer :

    • Variable Temperature (VT) NMR : Perform experiments to detect dynamic processes (e.g., rotameric equilibria) causing peak splitting .
    • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon couplings and confirm connectivity .
    • Crystallography : Grow single crystals (via slow evaporation in ethanol/water) and analyze X-ray diffraction data to resolve stereochemical ambiguities .

    Q. What strategies mitigate byproduct formation during large-scale synthesis?

    • Methodological Answer :

    • Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progress and adjust feed rates .
    • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry) and minimize impurities .
    • Membrane Separation : Employ nanofiltration or reverse osmosis to isolate the target compound from side products .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.